molecular formula C20H24N2O2 B1391755 Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate CAS No. 1223253-84-6

Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate

Cat. No.: B1391755
CAS No.: 1223253-84-6
M. Wt: 324.4 g/mol
InChI Key: ACAXAICWNNUQAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate is a chemical compound that belongs to the class of benzamides. It is a white crystalline powder that is soluble in organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate typically involves the reaction of 3-(chloromethyl)benzoic acid methyl ester with 4-benzylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or piperazine derivatives.

Scientific Research Applications

Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate
  • Methyl 4-(piperidin-3-yl)benzoate
  • 3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid

Uniqueness

Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable for specialized applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-24-20(23)19-9-5-8-18(14-19)16-22-12-10-21(11-13-22)15-17-6-3-2-4-7-17/h2-9,14H,10-13,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAXAICWNNUQAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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